molecular formula C28H28N2O4 B5137469 2-[4-(butan-2-yl)phenoxy]-N-[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]acetamide CAS No. 5972-31-6

2-[4-(butan-2-yl)phenoxy]-N-[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]acetamide

Cat. No.: B5137469
CAS No.: 5972-31-6
M. Wt: 456.5 g/mol
InChI Key: XJUBWRDDALPNGP-UHFFFAOYSA-N
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Description

2-[4-(butan-2-yl)phenoxy]-N-[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]acetamide is a complex organic compound with a unique structure that combines phenoxy and isoindoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(butan-2-yl)phenoxy]-N-[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the phenoxy and isoindoline intermediates, followed by their coupling to form the final product. Common reagents used in these reactions include organoboron compounds, palladium catalysts, and various solvents .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-[4-(butan-2-yl)phenoxy]-N-[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organoboron compounds, palladium catalysts, and various solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

2-[4-(butan-2-yl)phenoxy]-N-[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[4-(butan-2-yl)phenoxy]-N-[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(butan-2-yl)phenoxy]benzonitrile
  • 2,2’-[6-(4-methoxyphenyl)-1,3,5-triazine-2,4-diyl]bis{5-[(2-ethylhexyl)oxy]phenol}
  • Pinacol boronic esters

Uniqueness

2-[4-(butan-2-yl)phenoxy]-N-[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]acetamide is unique due to its specific combination of phenoxy and isoindoline moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(4-butan-2-ylphenoxy)-N-[2-(2,3-dimethylphenyl)-1,3-dioxoisoindol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O4/c1-5-17(2)20-9-12-22(13-10-20)34-16-26(31)29-21-11-14-23-24(15-21)28(33)30(27(23)32)25-8-6-7-18(3)19(25)4/h6-15,17H,5,16H2,1-4H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJUBWRDDALPNGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC(=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60387041
Record name STK073397
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5972-31-6
Record name STK073397
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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